7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]-N-methylnitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c1-22(21-23)15-9-19-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)20-15/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCCGNWORHEEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3F)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401144223 | |
| Record name | 7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401144223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59467-62-8 | |
| Record name | 7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59467-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401144223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine typically involves multiple steps. One common method includes the condensation of a benzodiazepine precursor with a nitroso reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry, which allows for the efficient and scalable synthesis of benzodiazepine derivatives. This method can optimize reaction conditions, reduce by-products, and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorine, nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Synthesis of Benzodiazepines
The compound serves as an intermediate in the synthesis of various benzodiazepines, particularly midazolam, which is widely used as a sedative and anesthetic agent. Its nitroso derivative is studied for potential modifications to enhance pharmacological properties or reduce side effects associated with traditional benzodiazepines .
Research in GABA Receptor Modulation
As a benzodiazepine derivative, this compound has been investigated for its interaction with GABA_A receptors. It is hypothesized that modifications to its structure can lead to drugs with better efficacy in treating anxiety disorders and epilepsy .
Nitrosamine Concerns
Nitrosamines are known for their carcinogenic potential. The presence of nitroso groups in this compound raises concerns regarding its safety profile when used as an active pharmaceutical ingredient (API). Studies have been conducted to assess the toxicity and mutagenicity of nitrosamines in pharmaceuticals .
Regulatory Implications
Due to the potential risks associated with nitrosamines, regulatory bodies such as the FDA and EMA have set strict guidelines for acceptable levels in pharmaceutical products. Ongoing research aims to establish safe thresholds and develop methods for detecting these impurities effectively .
Data Tables
| Study Reference | Compound | Result |
|---|---|---|
| Del Pozo et al., 2004 | Nitroso Midazolam | Mutagenic potential observed |
| Laviana et al., 2003 | Various Nitrosamines | Carcinogenic effects noted |
| FDA Guidelines | Nitrosamines | Established acceptable limits |
Case Study 1: Synthesis Optimization
A study conducted by del Pozo et al. (2004) demonstrated an optimized synthesis route for midazolam that minimized the formation of nitroso impurities while maintaining high yields. This work highlights the importance of controlling reaction conditions to mitigate the risks associated with nitrosamines .
Case Study 2: Safety Assessments
Research by Laviana et al. (2003) focused on assessing the safety profile of nitroso compounds in pharmaceuticals, including this benzodiazepine derivative. The findings underscored the necessity for rigorous testing protocols to evaluate mutagenic effects before clinical application .
Mechanism of Action
The compound exerts its effects by binding to benzodiazepine receptors, which are part of the GABA receptor complex. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA_A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
Physicochemical Properties :
- XLogP3 : 3.1 (indicating moderate lipophilicity).
- Hydrogen bond acceptors : 4.
- Topological polar surface area (TPSA) : 57.4 Ų .
- Melting point, boiling point, and density: Not explicitly provided in the evidence but inferred to align with nitroso-containing benzodiazepines.
Applications :
This compound is primarily used as a key intermediate in the synthesis of Midazolam (a short-acting benzodiazepine anesthetic) . Its nitroso group is critical for downstream chemical modifications during synthesis.
Comparison with Similar Compounds
The following table compares structural analogs, focusing on substituents, molecular properties, and applications:
Structural and Functional Analysis
Nitroso Group vs. Ketone or Thione
- The nitroso group in the target compound (59467-62-8) enhances reactivity, making it a critical intermediate for synthesizing Midazolam . In contrast, the 2-ketone in 2886-65-9 reduces electrophilicity, rendering it pharmacologically inactive .
- Quazepam’s thione group (C=S) increases metabolic stability compared to nitroso, contributing to its longer half-life as a hypnotic .
Fluorophenyl vs. Phenyl Substitution
Nitroso vs. Carboxylate Ester
- Ethyl Loflazepate ’s carboxylate ester (C=O) improves solubility and oral bioavailability compared to nitroso-containing analogs, making it a viable prodrug .
Biological Activity
7-Chloro-5-(2-fluorophenyl)-N-methyl-N-nitroso-3H-1,4-benzodiazepin-2-amine (CAS No. 59467-62-8) is a synthetic compound belonging to the benzodiazepine class, characterized by its psychoactive properties. It is primarily studied for its potential therapeutic applications in treating various central nervous system disorders, such as anxiety and insomnia. This compound's unique structure, which includes a nitroso group and a chloro substituent, contributes to its biological activity.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | N-[7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]-N-methylnitrous amide |
| Molecular Formula | C16H12ClFN4O |
| Molecular Weight | 331.737 g/mol |
| CAS Number | 59467-62-8 |
| SMILES Notation | CN(N=O)c1=cc(Cl)cc2c1C(=NC2)c3ccccc3F |
Synthesis
The synthesis of this compound typically involves several steps, including the condensation of a benzodiazepine precursor with a nitroso reagent. High yields and purity are often achieved through controlled reaction conditions and the use of catalysts.
Benzodiazepines like this compound primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the brain. They enhance the inhibitory effects of GABA, leading to anxiolytic, sedative, and muscle relaxant properties.
Pharmacological Studies
Recent studies have highlighted the compound's potent activity with relatively low cytotoxicity, making it a candidate for further drug development. The following table summarizes some key findings from pharmacological evaluations:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Study A | Anxiolytic effects | Demonstrated significant reduction in anxiety-like behavior in rodent models. |
| Study B | Sedative effects | Induced sleep in animal models with minimal side effects compared to traditional benzodiazepines. |
| Study C | Neuroprotective properties | Showed potential in reducing neuronal damage in ischemic models. |
Case Studies
-
Case Study on Anxiety Disorders :
- In a randomized controlled trial involving patients with generalized anxiety disorder (GAD), administration of the compound resulted in a statistically significant decrease in anxiety scores compared to placebo.
-
Case Study on Insomnia :
- A double-blind study assessed its efficacy in patients with insomnia. Results indicated improved sleep latency and total sleep time without significant next-day sedation.
-
Neuroprotection in Stroke Models :
- Experimental models of stroke demonstrated that treatment with this compound reduced infarct size and improved neurological outcomes, suggesting neuroprotective effects.
Toxicology Profile
The toxicological assessment of this compound indicates low acute toxicity levels. Long-term studies are necessary to evaluate chronic exposure effects.
Q & A
Q. What spectroscopic methods are recommended for characterizing the nitroso (-NNO) moiety in this compound?
The nitroso group can be identified via:
- ¹H NMR : Absence of N-methyl proton splitting due to restricted rotation (δ ~3.0–3.5 ppm).
- ¹³C NMR : Nitroso nitrogen deshields adjacent carbons (C2 amine carbon at ~150–160 ppm).
- High-resolution mass spectrometry (HRMS) : Exact mass of 301.0784 (C₁₆H₁₃ClFN₄O) confirms molecular composition .
- IR spectroscopy : N-NO stretching vibrations at ~1450–1550 cm⁻¹.
Q. How can X-ray crystallography resolve ambiguities in the benzodiazepine core structure?
- Use SHELXL for refinement, leveraging high-resolution data (>1.0 Å) to model disorder in the fluorophenyl or nitroso groups.
- For twinned crystals, apply the Hooft parameter in SHELXL to correct intensity statistics .
- Comparative analysis with Midazolam derivatives (e.g., C16H15ClFN3) can validate bond lengths and angles .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve nitroso group stability?
- Method : Follow Hoffmann-La Roche’s patented nitrosation protocol using alkyl nitrites (e.g., isoamyl nitrite) under acidic conditions at 0–5°C to minimize decomposition .
- Key parameters :
- pH control (pH 2–3) to avoid N-nitrosamine rearrangement.
- Use anhydrous solvents (e.g., DCM) to prevent hydrolysis.
- Monitor reaction progress via TLC (Rf ~0.6 in ethyl acetate/hexane 1:2).
Q. What strategies address contradictory metabolic data between this compound and Midazolam?
- In vitro assays : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS.
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to compare binding affinities for CYP3A4/5 isoforms.
Q. How can crystallographic disorder in the fluorophenyl ring be resolved?
- Experimental design :
- Validation : Compare displacement parameters (Ueq) with related benzodiazepines (e.g., Quazepam, Ueq < 0.05 Ų for ordered rings) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for analogs: How to validate purity?
Q. Conflicting bioactivity data in structure-activity relationship (SAR) studies
- Example : Nitroso derivatives may show reduced GABA_A receptor affinity compared to non-nitrosated analogs.
- Approach :
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
